REACTION_CXSMILES
|
[N:1]([CH2:4][C:5](=[O:10])[C:6]([CH3:9])([CH3:8])[CH3:7])=[N+]=[N-].[ClH:11]>[Pd].CO>[ClH:11].[NH2:1][CH2:4][C:5](=[O:10])[C:6]([CH3:9])([CH3:8])[CH3:7] |f:4.5|
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Name
|
|
Quantity
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28.6 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1145 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under hydrogen at 20 psi for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 L three-necked round-bottom flask fitted with a mechanical stirrer
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Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
the residue rinsed with methanol (2×50 mL)
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure at a temperature below 40° C
|
Type
|
CUSTOM
|
Details
|
The resulting wet solid was azeotroped with 2-propanol (2×100 mL), anhydrous ether (100 mL)
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the slurry which formed
|
Type
|
STIRRING
|
Details
|
was stirred for 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The solid product was collected by filtration
|
Type
|
WASH
|
Details
|
the cake was washed with diethyl ether (2×30 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |